Amitraz

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in most organic solvents.

>300 g/L acetone; soluble in acetone, xylene

In water, 1 mg/L at 25 °C

Solubility in water: none

Synonyms

Canonical SMILES

Application in Antioxidant Research

Scientific Field: Antioxidant Research

Summary of the Application: Amitraz is used in research to study its toxic effects and stability in honey samples.

Results or Outcomes: Amitraz significantly decreased cell viability by MTT assay and total protein content (PC) assay, being more cytotoxic than its metabolites.

Application in Veterinary Pharmacology

Scientific Field: Veterinary Pharmacology

Summary of the Application: Amitraz, a member of the formamidine pesticide family, is commonly used for ectoparasite control. The present study was intended to analyze the disposition kinetics of Amitraz and its pattern of elimination in the milk of lactating does after a single dermal application at a concentration of 0.25%.

Methods of Application: Blood at predetermined time intervals and milk twice daily were collected for eight days post application.

Results or Outcomes: Amitraz was detected in whole blood as early as 0.5 h, which attained a peak concentration at 12 ± 5 h, followed by a steady decline; however, detection persisted until 168 h.

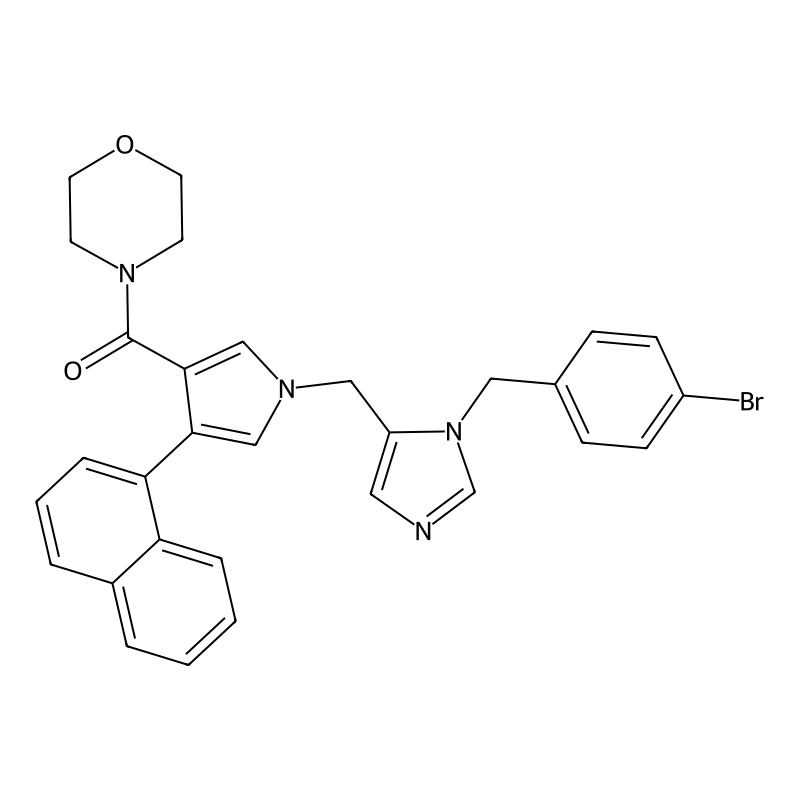

Amitraz is a chemical compound primarily used as a non-systemic acaricide and insecticide. It was first synthesized in 1969 by the Boots Company in England. The chemical formula for Amitraz is , and it is recognized for its insect repellent properties, making it effective against various pests, particularly mites and ticks. Amitraz functions by interacting with the octopamine receptors in the central nervous system of insects, leading to paralysis and death, while exhibiting lower toxicity in mammals .

- Synthesis Reactions:

- Route 1: Involves the reaction of 2,4-xylidine with triethyl orthoformate and methylamine to form an intermediate that eventually yields Amitraz through a series of steps including crystallization from isopropyl alcohol .

- Route 2: Utilizes substituted formamides and anilines, catalyzed by acid halides, to produce Amitraz .

- Route 3: Involves arylisocyanates reacting with formamides .

- Metabolic Reactions:

Amitraz exhibits significant biological activity as an insecticide through its agonistic action on alpha-adrenergic receptors and interaction with octopamine receptors. This leads to:

- Overexcitation of the nervous system in insects.

- Induction of paralysis and eventual death.

- Lower toxicity levels in mammals, which allows for its use in veterinary medicine for treating mite infestations in dogs .

The synthesis of Amitraz can be achieved through multiple routes:

- Route 1:

- Involves 2,4-xylidine, triethyl orthoformate, and methylamine.

- Produces N′-2,4-dimethyl-N-methylformamidine as an intermediate.

- Route 2:

- Uses substituted formamides (e.g., N-methylformamide) and aniline.

- Catalyzed by acid halides to yield Amitraz.

- Route 3:

These methods highlight the versatility in synthesizing Amitraz while ensuring efficiency and safety during production.

Research on Amitraz has revealed its interactions with various biological systems:

- It acts primarily through octopamine receptors unique to arthropods, which are not present in mammals, thus providing a safety margin for non-target species.

- Studies have indicated that Amitraz can inhibit monoamine oxidases, affecting neurotransmitter levels in insects, which contributes to its efficacy as a pesticide .

Similar Compounds: Comparison

Amitraz shares similarities with several other compounds used for pest control. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Amitraz | Octopamine receptor agonist | Lower toxicity to mammals; used in veterinary care | |

| Fenvalerate | Sodium channel modulation | More toxic to mammals; pyrethroid class | |

| Permethrin | Sodium channel modulation | Broad-spectrum insecticide; neurotoxic effects | |

| Cypermethrin | Sodium channel modulation | Similar to permethrin but more effective against some pests | |

| Chlorpyrifos | Acetylcholinesterase inhibitor | Highly toxic; broad-spectrum but restricted use |

Amitraz's unique mechanism involving octopamine receptors differentiates it from other insecticides that primarily target sodium channels or acetylcholinesterase inhibition, making it particularly effective against specific pests while maintaining a lower risk profile for non-target organisms .

Purity

Physical Description

COLOURLESS CRYSTALS.

Color/Form

Colorless needles

White monoclinic needles

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Relative density (water = 1): 1.1

LogP

log Kow = 5.50

5.50

Odor

Appearance

Melting Point

86 °C

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

MEDICATION (VETERINARY): A 2.5-yr-old female llama (Lama glama) ... with skin lesions was presented to the Animal Health Center in Seoul Grand Park Zoo, Korea. Mites of the genus Demodex in the absence of other mites or fungi were identified from the lesions by skin scrapings. ... Treatment with amitraz (0.025%) eliminated the mites and resolved the clinical signs.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

2.0X10-6 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: (negligible)

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Associated Chemicals

N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride; 51550-40-4

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Pesticides -> Insecticides

Methods of Manufacturing

2,4-Xylidine + triethyl orthoformate + methylamine (imine formation/amine formation)

General Manufacturing Information

Registered uses on cotton and pears have been cancelled

Registered uses on beef and dairy cattle, and hogs for tick, mite and lice management .. Formulations may be used to treat the walls and surfaces of swine houses ... used to treat ticks on dogs via amitraz-impregnated dog collars

Analytic Laboratory Methods

FDA Method 242.1. Organonitrogen Residues General Method for Nonfatty Foods Including Acetone Extraction and Isolation in Organic Phase.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

Amitraz and thiram are pesticides that have been shown to disrupt luteinizing hormone (LH) secretion in rats, albeit by different mechanisms. Amitraz acts via alpha-noradrenergic antagonism; whereas thiram inhibits norepinephrine synthesis. Here, we sought to evaluate the cumulative effects of amitraz and thiram on pregnancy maintenance when administered during the LH-dependent period of pregnancy (days 7-10). To assess dose additivity, in Experiment 1, F344 rats were administered amitraz at 40 mg/kg (A40), thiram at 25 mg/kg (T25), or the two combined (AThigh) at 20 and 12.5 mg/kg, respectively, by gavage on gestation days (GD) 6-10. Controls received vehicle (1% methylcellulose). In Experiment 2, all doses were halved to yield treatments of A20, T12.5, and AT-low (A10 + T6.25). Tail-blood samples were taken from selected dams for assay of serum LH. Litters were examined on postnatal days (PD) 1 and 6. Full-litter resorption (FLR) was observed in 23 (79%), 8 (33%), and 18 (64%) of the dams in the A40, T25, and AT-high groups, respectively, and in 7 (41%), 3 (25%), and 1 (7%) of the dams in the A20, T12.5, and AT-low groups, respectively. One (5%) control dam had full-litter loss, but, unlike the other cases, the loss appeared to occur near term. Reduced serum LH levels were observed on GD 10 in A40, T25, and AT-high dams with FLR, and in A40 dams with live litters. For dams with surviving litters, delayed parturition was noted in the A40, T25, and AT-high groups. Surviving A40 litters had increased resorption rates and increased incidences of eye defects (microphthalmia, anophthalmia). Pup weights were reduced on PD 1 at A40 and T25. Thus, both chemicals, alone and in combination at the high doses, caused FLR and delayed parturition; these findings are consistent with dose additivity. Whereas the low doses of each chemical alone also caused FLR, dose additivity was not clearly demonstrated by the AT-low combination.

Stability Shelf Life

Dates

2: Hepperle J, Mack D, Sigalov I, Schüler S, Anastassiades M. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline. Food Chem. 2015 Jan 1;166:240-7. doi: 10.1016/j.foodchem.2014.06.003. Epub 2014 Jun 11. PubMed PMID: 25053051.

3: Dhooria S, Agarwal R. Amitraz, an underrecognized poison: A systematic review. Indian J Med Res. 2016 Sep;144(3):348-358. doi: 10.4103/0971-5916.198723. Review. PubMed PMID: 28139533; PubMed Central PMCID: PMC5320840.

4: Del Pino J, Frejo MT, Baselga MJ, Moyano P, Díaz MJ. Impaired glutamatergic and GABAergic transmission by amitraz in primary hippocampal cells. Neurotoxicol Teratol. 2015 Jul-Aug;50:82-7. doi: 10.1016/j.ntt.2015.06.007. Epub 2015 Jun 30. PubMed PMID: 26141220.

5: Baron S, van der Merwe NA, Madder M, Maritz-Olivier C. SNP Analysis Infers that Recombination Is Involved in the Evolution of Amitraz Resistance in Rhipicephalus microplus. PLoS One. 2015 Jul 9;10(7):e0131341. doi: 10.1371/journal.pone.0131341. eCollection 2015. PubMed PMID: 26158272; PubMed Central PMCID: PMC4497657.

6: Pekmezci D, Pekmezci GZ, Guzel M, Cenesiz S, Gurler AT, Gokalp G. Efficacy of amitraz plus inactivated parapoxvirus ovis in the treatment of canine generalised demodicosis. Vet Rec. 2014 May 31;174(22):556. doi: 10.1136/vr.102226. Epub 2014 Apr 25. PubMed PMID: 24771532.

7: Muyobela J, Nkunika PO, Mwase ET. Resistance status of ticks (Acari; Ixodidae) to amitraz and cypermethrin acaricides in Isoka District, Zambia. Trop Anim Health Prod. 2015 Dec;47(8):1599-605. doi: 10.1007/s11250-015-0906-4. Epub 2015 Aug 27. PubMed PMID: 26310511.

8: Dhooria S, Behera D, Agarwal R. Amitraz: a mimicker of organophosphate poisoning. BMJ Case Rep. 2015 Oct 1;2015. pii: bcr2015210296. doi: 10.1136/bcr-2015-210296. PubMed PMID: 26430228.

9: Singh NK, Gelot IS, Jyoti, Singh V, Rath SS. Detection of amitraz resistance in Rhipicephalus (Boophilus) microplus from North Gujarat, India. J Parasit Dis. 2015 Mar;39(1):49-52. doi: 10.1007/s12639-013-0280-y. Epub 2013 Mar 15. PubMed PMID: 25698859; PubMed Central PMCID: PMC4328010.

10: Corley SW, Jonsson NN, Piper EK, Cutullé C, Stear MJ, Seddon JM. Mutation in the RmβAOR gene is associated with amitraz resistance in the cattle tick Rhipicephalus microplus. Proc Natl Acad Sci U S A. 2013 Oct 15;110(42):16772-7. doi: 10.1073/pnas.1309072110. Epub 2013 Sep 30. PubMed PMID: 24082133; PubMed Central PMCID: PMC3801038.

11: Murigu MM, Nana P, Waruiru RM, Nga'nga' CJ, Ekesi S, Maniania NK. Laboratory and field evaluation of entomopathogenic fungi for the control of amitraz-resistant and susceptible strains of Rhipicephalus decoloratus. Vet Parasitol. 2016 Jul 30;225:12-8. doi: 10.1016/j.vetpar.2016.05.026. Epub 2016 May 24. PubMed PMID: 27369570.

12: Radakovic M, Stevanovic J, Djelic N, Lakic N, Knezevic-Vukcevic J, Vukovic-Gacic B, Stanimirovic Z. Evaluation of the DNA damaging effects of amitraz on human lymphocytes in the Comet assay. J Biosci. 2013 Mar;38(1):53-62. PubMed PMID: 23385813.

13: Maciel WG, Lopes WD, Cruz BC, Gomes LV, Teixeira WF, Buzzulini C, Bichuette MA, Campos GP, Felippelli G, Soares VE, de Oliveira GP, da Costa AJ. Ten years later: Evaluation of the effectiveness of 12.5% amitraz against a field population of Rhipicephalus (Boophilus) microplus using field studies, artificial infestation (Stall tests) and adult immersion tests. Vet Parasitol. 2015 Dec 15;214(3-4):233-41. doi: 10.1016/j.vetpar.2015.10.024. Epub 2015 Nov 7. PubMed PMID: 26559460.

14: Del Pino J, Martínez MA, Castellano V, Ramos E, Martínez-Larrañaga MR, Anadón A. Effects of exposure to amitraz on noradrenaline, serotonin and dopamine levels in brain regions of 30 and 60 days old male rats. Toxicology. 2013 Jun 7;308:88-95. doi: 10.1016/j.tox.2013.03.007. Epub 2013 Mar 26. PubMed PMID: 23541472.

15: Cutullé C, Lovis L, D'Agostino BI, Balbiani GG, Morici G, Citroni D, Reggi J, Caracostantogolo JL. In vitro diagnosis of the first case of amitraz resistance in Rhipicephalus microplus in Santo Tomé (Corrientes), Argentina. Vet Parasitol. 2013 Feb 18;192(1-3):296-300. doi: 10.1016/j.vetpar.2012.10.014. Epub 2012 Oct 23. PubMed PMID: 23153823.

16: Varma PV, Bhatt S, Bhat RY. Amitraz poisoning. Indian J Pediatr. 2013 Apr;80(4):349-50. doi: 10.1007/s12098-012-0772-2. Epub 2012 May 11. PubMed PMID: 22576295.

17: Singh NK, Nandi A, Jyoti, Rath SS. Detection of amitraz resistance in Rhipicephalus (Boophilus) microplus from SBS Nagar, Punjab, India. ScientificWorldJournal. 2014 Feb 11;2014:594398. doi: 10.1155/2014/594398. eCollection 2014. PubMed PMID: 24683347; PubMed Central PMCID: PMC3934582.

18: Guo H, Zhang P, Wang J, Zheng J. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Mar 1;951-952:89-95. doi: 10.1016/j.jchromb.2014.01.027. Epub 2014 Jan 28. PubMed PMID: 24508680.

19: Lee S, Kim TH, Shin YW, Jeon Y, Kim J. Amitraz. Acta Crystallogr Sect E Struct Rep Online. 2013 Jul 24;69(Pt 8):o1300. doi: 10.1107/S1600536813019764. eCollection 2013. PubMed PMID: 24109378; PubMed Central PMCID: PMC3793791.

20: Papaefthimiou C, Papachristoforou A, Theophilidis G. Biphasic responses of the honeybee heart to nanomolar concentrations of amitraz. Pestic Biochem Physiol. 2013 Sep;107(1):132-7. doi: 10.1016/j.pestbp.2013.06.005. Epub 2013 Jun 18. PubMed PMID: 25149247.